molecular formula C8H8F4N2O2 B1483009 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid CAS No. 2097973-29-8

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1483009
CAS No.: 2097973-29-8
M. Wt: 240.15 g/mol
InChI Key: VEAHAZSDODMXIV-UHFFFAOYSA-N
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Description

2-(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a high-value chemical reagent featuring a pyrazole core substituted with both a 2-fluoroethyl group and a trifluoromethyl group, and functionalized with a carboxylic acid handle. This unique structure makes it a versatile building block in medicinal chemistry and drug discovery research. The pyrazole scaffold is a privileged structure in pharmaceutical development, known to be a key component in several FDA-approved drugs and compounds with a wide spectrum of documented biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity . The acetic acid moiety provides a reactive site for further synthetic modification, allowing researchers to readily create amide bonds or ester linkages to conjugate the pyrazole core to other complex molecules, peptides, or solid supports . This compound is particularly useful for constructing novel molecular hybrids, such as pyrazole-s-triazine derivatives, which have shown promising results in anticancer research by inhibiting critical signaling pathways like EGFR and PI3K/AKT/mTOR . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2O2/c9-1-2-14-4-5(3-6(15)16)7(13-14)8(10,11)12/h4H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAHAZSDODMXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a synthetic compound belonging to the pyrazole class, characterized by the presence of a fluoroethyl and a trifluoromethyl group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C8H8F4N2O2
  • IUPAC Name : this compound
  • CAS Number : 2097971-44-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluoroethyl and trifluoromethyl groups enhance lipophilicity, stability, and reactivity, which can influence pharmacokinetic properties and molecular interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For example, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer) : Mean growth inhibition of 38.44% .
  • HepG2 (liver cancer) : Growth inhibition percentage around 54.25% .

Anti-inflammatory Activity

The compound has been studied for its potential anti-inflammatory effects. Inhibition of pro-inflammatory cytokines such as TNF-alpha has been observed in related pyrazole compounds, suggesting a similar mechanism may be applicable to this compound .

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various pyrazole derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds with specific substitutions at the N1 position of the pyrazole ring exhibited enhanced antiproliferative activity against cancer cell lines while maintaining low toxicity to normal cells .

Inhibition of TNF-alpha Release

Another study focused on the inhibition of LPS-induced TNF-alpha release in whole blood assays. Compounds structurally related to this compound showed promising results with high inhibition percentages .

Comparative Analysis

The following table summarizes the biological activities observed in various studies for compounds related to this compound:

CompoundActivity TypeCell Line/ModelInhibition (%)
4-amino-5-trifluoromethylpyrazoleAnticancerHeLa38.44
4-amino-5-trifluoromethylpyrazoleAnticancerHepG254.25
N-substituted pyrazolesAnti-inflammatoryLPS-stimulated model97.7

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Acetic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound 1: 2-Fluoroethyl; 3: CF₃; 4: CH₂COOH C₈H₈F₄N₂O₂ ~240* Not explicitly listed Hypothesized enhanced lipophilicity and metabolic stability N/A
2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid 1: Methyl; 3: CF₃; 4: CH₂COOH C₇H₇F₃N₂O₂ 208.14 1503968-57-7 Commercial availability (Aaron Chemicals); simpler alkyl substituent [9]
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetic acid 1: H; 3: CF₃; 4: CH₂COOH C₆H₅F₃N₂O₂ 194.11 1314923-82-4 Reduced steric bulk; potential for higher solubility [11]
2-{3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic acid 1: Aryl; 3,5: Methyl; 4: CH₂COOH C₁₄H₁₃F₃N₂O₂ 298.26 70597-87-4 Increased aromatic bulk; 98% purity (Aladdin Scientific) [14]
2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic acid 1: CF₃CH₂; 3: H; 4: CH₂COOH C₇H₇F₃N₂O₂ 208.14 1260659-18-4 Trifluoroethyl group increases lipophilicity [3]
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid 1: Ethyl; 3: Methyl; 5: F; 4: CH₂COOH C₈H₁₁FN₂O₂ 186.19* 1823818-15-0 Additional fluorine at position 5; potential bioactivity [10]

Note: Molecular weights marked with () are calculated values due to lack of explicit data.*

Functional and Pharmacological Insights

However, the acetic acid moiety counterbalances this by enhancing aqueous solubility [9][11]. The trifluoromethyl group at position 3, common across analogues, contributes to metabolic stability and resistance to oxidative degradation [3][14].

Impact of Aromatic vs. Aliphatic Substituents :

  • ’s aryl-substituted derivative (C₁₄H₁₃F₃N₂O₂) exhibits significantly higher molecular weight and steric bulk, which may reduce solubility but enhance target binding affinity in hydrophobic pockets [14].

Fluorine Positioning and Bioactivity :

  • The 5-fluoro substituent in ’s compound introduces electronegativity at a distinct position, possibly altering electronic distribution and interaction with biological targets [10].

Preparation Methods

Cyclization and Regioselectivity

  • The cyclization involves reacting a suitable 1,3-difunctional compound (e.g., 2-haloacyl or 3-aminoacrylic acid esters) with hydrazones or hydrazines to form the pyrazole ring.
  • A major issue is the formation of regioisomeric mixtures (1,3,4-substituted vs. 1,4,5-substituted pyrazoles). The process described in patent WO2009135808A2 achieves high regioselectivity (>80:1 to >100:1 ratio of desired 1,3-isomer to undesired 1,5-isomer) by:
    • Using specific 1,3-difunctional compounds,
    • Reacting with hydrazones,
    • Treating the intermediate with acid in the presence of water,
    • Conducting reactions at controlled temperatures (0–150 °C, preferably 20–110 °C),
    • Reaction times typically range from 0.1 to 15 hours.

N-Alkylation to Introduce the 2-Fluoroethyl Group

  • After pyrazole ring formation, N-alkylation with 2-fluoroethyl halides or equivalents introduces the 2-fluoroethyl substituent at the N-1 position.
  • Alkylation conditions favor regioselectivity and high yield, often using bases such as potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis to Obtain the Acetic Acid

  • The ester intermediate (e.g., ethyl ester) is hydrolyzed under basic conditions (alkali metal hydroxide) at elevated temperatures (80–100 °C) for 1–12 hours to yield the free acid.
  • Hydrolysis is often performed without isolating the intermediate, followed by acidification to precipitate the acid.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Temperature Time Outcome / Notes
1 Cyclization 1,3-difunctional compound + hydrazone + acid 20–110 °C 0.1–15 h High regioselectivity, high yield
2 N-Alkylation 2-fluoroethyl halide, base (e.g., K2CO3), DMSO Room temp to 50 °C Several hours Introduction of 2-fluoroethyl group
3 Hydrolysis Aqueous alkali metal hydroxide 80–100 °C 1–12 h Conversion of ester to acetic acid

Detailed Research Findings

Regioselectivity and Yield

  • The regioselective synthesis of 1,3,4-substituted pyrazoles is enhanced by using hydrazones rather than direct hydrazine cyclization, reducing formation of 1,5-isomers to undetectable or very low levels.
  • Yields of the desired pyrazole intermediates typically exceed 90% under optimized conditions.
  • N-Alkylation with 2-fluoroethyl groups proceeds with high purity and minimal side products.

Scale-Up and Purification

  • The process has been successfully scaled up to multi-gram quantities without loss of regioselectivity or yield.
  • Isolation of the final acid is achieved by standard methods such as crystallization or precipitation after acidification.
  • Impurities such as regioisomers or unreacted starting materials are minimized by controlled reaction conditions and purification steps.

Comparative Data Table from Literature

Parameter Typical Condition / Value Reference
Cyclization temperature 20–110 °C
Cyclization time 0.1–15 hours
Regioselectivity (1,3:1,5) >80:1 to >100:1
N-Alkylation solvent DMSO or similar polar aprotic solvents
N-Alkylation base Potassium carbonate (K2CO3)
Hydrolysis temperature 80–100 °C
Hydrolysis time 1–12 hours
Overall yield >90% for pyrazole intermediate

Additional Notes on Fluorinated Pyrazole Synthesis

  • Fluorinated substituents such as trifluoromethyl and fluoroethyl groups enhance biological activity and metabolic stability.
  • The introduction of trifluoromethyl groups is typically achieved via starting materials bearing these substituents or via trifluoromethylation reactions before pyrazole formation.
  • The 2-fluoroethyl group is introduced via alkylation with 2-fluoroethyl halides under mild conditions to avoid decomposition or side reactions.

Q & A

Q. What synthetic routes are optimal for preparing 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, and how can intermediates be validated?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with fluorinated pyrazole precursors. For example, describes a method using BBr₃ for deprotection of tert-butyl groups in pyrazole intermediates. Key intermediates (e.g., tert-butyl-protected pyrazoles) should be validated via ¹H/¹⁹F NMR to confirm regioselectivity and purity. Fluorination steps (e.g., introducing the 2-fluoroethyl group) require anhydrous conditions and monitoring via HPLC-MS ( ). Critical parameters include reaction temperature (40–100°C) and catalyst selection (e.g., Pd(OAc)₂, as in ).

Q. How can the purity and stability of this compound be assessed under experimental conditions?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity (≥95%, as per ). Stability studies in solvents (e.g., DMSO, aqueous buffers) should include accelerated degradation tests (40°C, 75% humidity for 4 weeks) followed by LC-MS to detect hydrolytic byproducts (e.g., cleavage of the fluoroethyl group). For fluorinated compounds, ¹⁹F NMR can track fluorine atom integrity ().

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign pyrazole ring protons (δ 7.5–8.5 ppm) and acetic acid protons (δ 3.5–4.0 ppm).
  • ¹⁹F NMR : Identify trifluoromethyl (-CF₃, δ -60 to -65 ppm) and fluoroethyl (-CH₂CF₂H, δ -120 to -130 ppm) groups.
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) ().

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrazole derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition vs. cellular assays) may arise from solubility differences or metabolite interference. Use physicochemical profiling (logP, pKa) to optimize solubility ( ). For cellular studies, include metabolic stability assays (e.g., liver microsomes) to identify active vs. inactive metabolites. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) ().

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform docking studies (e.g., AutoDock Vina) using X-ray crystallography data of related targets (e.g., ’s pyrazole-containing structures). Focus on hydrogen bonding between the acetic acid group and catalytic residues. MD simulations (GROMACS) can assess conformational stability of the trifluoromethyl group in hydrophobic pockets. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What experimental designs mitigate challenges in scaling up fluorinated pyrazole synthesis?

  • Methodological Answer :
  • Fluorination Steps : Use flow chemistry for controlled introduction of fluorine to minimize side reactions ().
  • Purification : Employ column chromatography with fluorinated stationary phases (e.g., C8F17-modified silica) to separate fluorinated byproducts.
  • Safety : Address HF generation risks via scrubbers and Teflon-lined reactors ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid

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